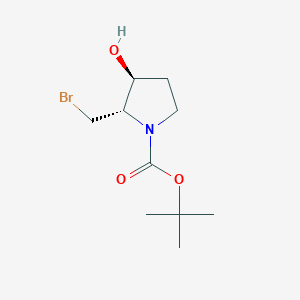

tert-butyl (2S,3S)-2-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate

Description

tert-Butyl (2S,3S)-2-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protecting group, a bromomethyl substituent at the C2 position, and a hydroxyl group at the C3 position. The stereochemistry (2S,3S) is critical for its reactivity and interactions in synthetic or biological systems. This compound is commonly employed as an intermediate in pharmaceutical synthesis, leveraging the bromomethyl group for further alkylation or coupling reactions .

Properties

Molecular Formula |

C10H18BrNO3 |

|---|---|

Molecular Weight |

280.16 g/mol |

IUPAC Name |

tert-butyl (2S,3S)-2-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate |

InChI |

InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(12)6-11/h7-8,13H,4-6H2,1-3H3/t7-,8+/m1/s1 |

InChI Key |

ZWNOAAFQENODPQ-SFYZADRCSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1CBr)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1CBr)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,3S)-2-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.

Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction using reagents such as N-bromosuccinimide (NBS) under specific conditions.

Protection of the Hydroxyl Group: The hydroxyl group can be protected using tert-butyl chloroformate (Boc) to form the tert-butyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group at position 2 undergoes SN2 reactions with nucleophiles, enabling functionalization. Key examples include:

Mechanistic Insight : The bromine acts as a leaving group, with stereochemical inversion observed at C2 in SN2 pathways.

Hydroxyl Group Reactivity

The hydroxyl group at position 3 participates in:

Protection/Deprotection

-

Protection : Reaction with tert-butyldimethylsilyl chloride (TBSCl) under basic conditions yields a silyl ether, preserving the hydroxyl group for subsequent steps .

-

Deprotection : TBAF or HF·pyridine cleaves the silyl ether, regenerating the hydroxyl group .

Oxidation

-

Jones Reagent (CrO₃/H₂SO₄) oxidizes the hydroxyl to a ketone (Table 2).

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Jones Reagent | 0°C, acetone | 3-ketopyrrolidine derivative | 65% | |

| Dess-Martin Periodinane | RT, CH₂Cl₂ | 3-ketopyrrolidine derivative | 82% |

Mitsunobu Reaction

The hydroxyl group undergoes inversion via Mitsunobu conditions (DIAD, Ph₃P) to form ethers or esters (e.g., coupling with imidazole derivatives) .

Boc Group Manipulation

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions:

-

Deprotection : 4M HCl in dioxane or TFA/CH₂Cl₂ removes the Boc group, yielding the free amine .

-

Stability : Resists basic and nucleophilic conditions, making it orthogonal to other protecting groups.

Stereochemical Transformations

The (2S,3S) configuration enables stereoselective synthesis:

-

Epoxidation : Reaction of the hydroxyl with epichlorohydrin forms an epoxide, retaining stereochemistry.

-

Ring-Opening : Epoxides react with nucleophiles (e.g., amines) to generate diastereomerically pure products.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Research

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit promising anticancer activity. For instance, tert-butyl (2S,3S)-2-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate has been investigated for its ability to inhibit tumor growth in various cancer cell lines.

- Case Study : A study published in Biochemical and Biophysical Research Communications demonstrated that related pyrrolidine derivatives showed selective cytotoxicity against breast cancer cells, suggesting a potential pathway for developing targeted cancer therapies .

1.2 Neurological Applications

Pyrrolidine derivatives are also being explored for their neuroprotective properties. The structural features of this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases.

- Research Insight : A publication in Journal of Medicinal Chemistry highlighted the synthesis of similar compounds that demonstrated neuroprotective effects in models of Alzheimer’s disease .

Organic Synthesis

2.1 Building Block for Complex Molecules

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bromomethyl group can be utilized in nucleophilic substitution reactions to introduce various functional groups.

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines or alcohols | Amino or hydroxy derivatives |

| Coupling Reactions | Cross-coupling with aryl halides | Biaryl compounds |

| Cyclization | Formation of larger cyclic structures | Polycyclic compounds |

Pharmaceutical Applications

3.1 Drug Development

The compound's unique structure allows it to be modified to enhance pharmacological properties such as solubility and bioavailability. Its application in drug development is underscored by its potential to serve as a prodrug that can be activated within the body.

Mechanism of Action

The mechanism of action of tert-butyl (2S,3S)-2-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, participating in covalent bonding with nucleophilic sites on proteins or other biomolecules. The hydroxyl group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

tert-Butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate (PB90918)

- Structure : Similar backbone but with 4,4-difluoro substitution on the pyrrolidine ring.

- Key Differences :

- Electron-Withdrawing Effects : Fluorine atoms increase ring electronegativity, altering reactivity in nucleophilic substitutions compared to the hydroxyl group in the target compound.

- Stability : Enhanced metabolic stability due to C-F bonds, making it less prone to oxidation than the hydroxyl-containing analog.

- Applications : Preferred in fluorinated drug candidates for improved pharmacokinetics .

tert-Butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate (CAS 817554-87-3)

- Structure : Replaces the bromomethyl group with a methyl group and has (2R,3S) stereochemistry.

- Key Differences :

- Reactivity : Lacks a bromine leaving group, rendering it inert in alkylation reactions but more stable under basic conditions.

- Stereochemical Impact : The (2R,3S) configuration may lead to divergent biological activity compared to the (2S,3S) isomer.

- Applications: Used as a chiral building block in non-reactive contexts, such as peptide mimetics .

tert-Butyl (2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 156129-72-5)

- Structure : Features a hydroxymethyl group at C2 instead of bromomethyl, with (2R,3S) stereochemistry.

- Key Differences: Polarity: The additional hydroxyl group increases solubility in polar solvents (e.g., water or methanol). Hydrogen Bonding: Enhanced hydrogen-bonding capacity may improve binding affinity in enzyme-targeted applications.

- Applications : Suitable for glycosylation or prodrug synthesis due to its diol functionality .

tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 1052713-78-6)

- Structure : Contains a trifluoromethyl group at C3 and a methyl group at C4, with (3R,4S) stereochemistry.

- Key Differences :

- Lipophilicity : The trifluoromethyl group increases logP, enhancing membrane permeability.

- Steric Effects : Bulky substituents may hinder access to certain enzymatic active sites.

- Applications : Valued in CNS drug development for improved blood-brain barrier penetration .

Comparative Data Table

Biological Activity

tert-butyl (2S,3S)-2-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate, with CAS number 2227198-65-2, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings, providing a comprehensive overview.

- Molecular Formula : CHBrNO

- Molecular Weight : 280.16 g/mol

- Purity : Typically around 97% .

- IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential applications in medicinal chemistry.

Antioxidant Activity

Research indicates that compounds similar to tert-butyl (2S,3S)-2-(bromomethyl)-3-hydroxypyrrolidine can exhibit significant antioxidant properties. For example, studies have shown that related compounds can alleviate oxidative stress in cellular models by modulating intracellular reactive oxygen species (ROS) levels and enhancing the expression of protective proteins such as nuclear factor E2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects. In vitro studies have indicated that similar pyrrolidine derivatives can protect neuronal cells from apoptosis induced by oxidative stress . This highlights the therapeutic potential of tert-butyl (2S,3S)-2-(bromomethyl)-3-hydroxypyrrolidine in neurodegenerative conditions.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Cellular Studies : In a study examining oxidative stress responses, derivatives of pyrrolidine were shown to reduce cell death and improve mitochondrial function under stress conditions. The modulation of signaling pathways involving Akt and Nrf2 was particularly noted .

- In Vivo Models : Animal models treated with similar compounds demonstrated reduced markers of inflammation and improved cognitive function, suggesting a role in managing neuroinflammatory diseases .

Data Table: Summary of Biological Activities

Q & A

What are the optimal reaction conditions for synthesizing tert-butyl (2S,3S)-2-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate?

Methodological Answer:

Synthesis typically involves bromination of a pyrrolidine precursor under controlled conditions. For example:

- Key Steps :

- Critical Parameters : Temperature control (<20°C) prevents epimerization, and anhydrous conditions minimize hydrolysis of the tert-butyl carbamate .

How to confirm the stereochemical configuration of this compound?

Methodological Answer:

Combine experimental and computational techniques:

- Chiral HPLC : Compare retention times with enantiopure standards.

- Optical Rotation : Measure [α]²⁵D values (e.g., −55.0 in CHCl₃ ) against literature.

- NMR Analysis : Use J-coupling constants (e.g., vicinal H-H coupling in pyrrolidine ring) and NOESY to confirm spatial relationships .

- X-ray Crystallography : Resolve absolute configuration, as demonstrated for related pyrrolidine-carboxylates .

How to resolve contradictions in NMR data during synthesis?

Methodological Answer:

Contradictions often arise from diastereomeric impurities or solvent effects:

- 2D NMR (COSY, HSQC) : Assign all protons and carbons unambiguously. For instance, distinguish between 2S,3S and 2R,3R configurations via coupling patterns .

- Deuterated Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .

- Spiking Experiments : Add authentic samples to reaction mixtures to confirm peak assignments .

What strategies mitigate epimerization during bromination?

Methodological Answer:

- Low-Temperature Bromination : Conduct reactions at 0°C to slow racemization .

- Protecting Groups : Temporarily protect the hydroxyl group with tert-butyldiphenylsilyl (TBDPS) to stabilize the stereocenter during bromination .

- In Situ Monitoring : Use TLC or inline IR to detect intermediates and terminate reactions before epimerization dominates .

What purification techniques are effective post-synthesis?

Methodological Answer:

- Flash Chromatography : Use silica gel with hexane/ethyl acetate (3:1) for nonpolar intermediates .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals for polar derivatives (e.g., 94% purity after recrystallization ).

- HPLC : Reverse-phase C18 columns resolve closely related diastereomers .

How does the hydroxyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

The hydroxyl group can act as a hydrogen-bond donor or participate in chelation:

- Directing Effects : In Suzuki-Miyaura couplings, the hydroxyl group may orient arylboronic acids via H-bonding, altering regioselectivity .

- Protection Strategies : Silylation (e.g., TBDPS) or acetylation prevents undesired side reactions while preserving stereochemistry .

What computational methods predict stability under varying conditions?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry and predict hydrolysis pathways of the tert-butyl carbamate group .

- Molecular Dynamics (MD) : Simulate solubility in solvents like DCM or THF to guide reaction design .

- pKa Prediction : Estimate acidity of the hydroxyl group (e.g., ~12–14) to assess deprotonation risks in basic conditions .

How to validate intermediate structures spectroscopically?

Methodological Answer:

- IR Spectroscopy : Confirm C=O (1720–1700 cm⁻¹) and O-H (3400–3200 cm⁻¹) stretches .

- HRMS : Match exact mass (e.g., [M+H]+ calculated: 318.27914, observed: 318.28009 ).

- ¹³C NMR : Identify tert-butyl carbamate (δ ~80 ppm for quaternary C, δ ~28 ppm for methyl groups) .

How to design analogs while retaining bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify the bromomethyl group to ethyl or azide derivatives and assess cytotoxicity .

- Bioisosteres : Replace the hydroxyl group with fluorine or methoxy to enhance metabolic stability .

- In Vivo Testing : Use analogs in anticancer assays (e.g., FTY720 derivatives ) to correlate structural changes with efficacy.

Addressing discrepancies between theoretical and observed HRMS data

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.